molecular formula C11H14ClNO2 B12100779 Ethyl 2-amino-2-(4-chlorophenyl)propanoate

Ethyl 2-amino-2-(4-chlorophenyl)propanoate

Cat. No.: B12100779
M. Wt: 227.69 g/mol
InChI Key: DZIFPXVMWNXTRN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid and contains an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(4-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-2-(4-chlorophenyl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(4-chlorophenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-(4-chlorophenyl)propanoate can be compared with other similar compounds, such as:

  • Ethyl 2-amino-2-(3-chlorophenyl)propanoate
  • Ethyl 2-amino-2-(4-bromophenyl)propanoate
  • Ethyl 2-amino-2-(4-fluorophenyl)propanoate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens (chlorine, bromine, fluorine) can influence their chemical reactivity and biological activity, making each compound unique in its applications and effects.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl 2-amino-2-(4-chlorophenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10(14)11(2,13)8-4-6-9(12)7-5-8/h4-7H,3,13H2,1-2H3

InChI Key

DZIFPXVMWNXTRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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